

An In-depth Technical Guide to 2-Phenoxybutanoic Acid: Chemical Properties and Structure

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Compound of Interest

Compound Name: *2-Phenoxybutanoic acid*

Cat. No.: *B082166*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and potential biological relevance of **2-Phenoxybutanoic acid**. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental context.

Chemical Identity and Structure

2-Phenoxybutanoic acid, also known as 2-phenoxybutyric acid, is an aromatic carboxylic acid. Its structure features a phenoxy group attached to the alpha-carbon of butanoic acid.

Identifier	Value
IUPAC Name	2-phenoxybutanoic acid[1]
Synonyms	2-Phenoxybutyric acid, α -Phenoxybutyric acid[2] [3]
Molecular Formula	$C_{10}H_{12}O_3$ [1][2][3]
Molecular Weight	180.20 g/mol [1][2][3]
CAS Number	13794-14-4[1][2][3]
InChI	InChI=1S/C10H12O3/c1-2-9(10(11)12)13-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)[1][2][3]
InChIKey	TVSPPYGAFOVROT-UHFFFAOYSA-N[1][2][3]
Canonical SMILES	CCC(C(=O)O)OC1=CC=CC=C1

Physicochemical Properties

Quantitative data on the physicochemical properties of **2-Phenoxybutanoic acid** are limited in publicly available literature. The following table summarizes computed and experimental data where available.

Property	Value	Data Type	Source
XLogP3-AA	2.4	Computed	PubChem[1]
Hydrogen Bond Donor Count	1	Computed	PubChem[1]
Hydrogen Bond Acceptor Count	3	Computed	PubChem[1]
Rotatable Bond Count	4	Computed	PubChem[1]
Topological Polar Surface Area	46.5 \AA^2	Computed	PubChem[1]
Kovats Retention Index	1450 (Standard non-polar)	Experimental	NIST[1]

Spectroscopic Data Summary

Spectroscopic data is crucial for the structural confirmation and characterization of **2-Phenoxybutanoic acid**.

- Mass Spectrometry: Electron Ionization (EI) mass spectrometry data is available, providing information on the fragmentation pattern and molecular weight of the compound.[3]
- Infrared (IR) Spectroscopy: Gas-phase IR spectra are available, which can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific peak assignments are not detailed in the available literature, ¹³C NMR spectra have been referenced, which would be instrumental in confirming the carbon skeleton of the molecule.[1]

Experimental Protocols

Synthesis of 2-Phenoxybutanoic Acid

A common and effective method for the synthesis of 2-phenoxyalkanoic acids is via a Williamson ether synthesis followed by ester hydrolysis. The following is a representative protocol adapted from procedures for analogous compounds.

Step 1: Synthesis of Ethyl 2-Phenoxybutanoate

- To a solution of phenol (1.0 equivalent) in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as anhydrous potassium carbonate (1.5 equivalents).
- Stir the resulting suspension at room temperature for approximately 15-30 minutes.
- Add ethyl 2-bromobutanoate (1.1-1.2 equivalents) dropwise to the reaction mixture.
- Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the inorganic salts by filtration.

- Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-phenoxybutanoate. This intermediate can often be used in the next step without further purification.

Step 2: Hydrolysis to **2-Phenoxybutanoic Acid**

- Dissolve the crude ethyl 2-phenoxybutanoate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (2-3 equivalents).
- Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting ester by TLC.
- After hydrolysis is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
- Carefully acidify the aqueous layer with a strong acid (e.g., 6 M HCl) to a pH of approximately 2, which will precipitate the **2-Phenoxybutanoic acid** product.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

General Characterization Methods

- Purity and Identity Confirmation: The purity of the synthesized **2-Phenoxybutanoic acid** can be assessed by High-Performance Liquid Chromatography (HPLC). The identity can be confirmed by comparing the obtained spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with expected values.
- Melting Point Determination: The melting point can be determined using a standard capillary melting point apparatus to assess the purity of the crystalline product.

Biological Activity and Potential Signaling Pathway Involvement

While research on **2-Phenoxybutanoic acid** itself is limited, derivatives of this scaffold have shown significant biological activity.

Endothelin Receptor Antagonism

A study on a series of phenoxybutanoic acid derivatives revealed their potential as potent endothelin (ET) receptor antagonists.^[4] Specifically, certain derivatives demonstrated selective antagonism for the endothelin A (ETA) receptor with nanomolar IC₅₀ values.^[4]

Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two receptor subtypes, ETA and ETB. The ETA receptor is primarily located on vascular smooth muscle cells, and its activation leads to vasoconstriction and cell proliferation. Overactivation of the ET-1/ETA receptor pathway is implicated in various cardiovascular diseases, including pulmonary arterial hypertension (PAH).

Derivatives of **2-Phenoxybutanoic acid** have been shown to be effective in relieving hypoxia-induced pulmonary arterial hypertension in preclinical models, suggesting that this chemical scaffold may be a promising starting point for the development of novel therapeutics for cardiovascular diseases.^[4]

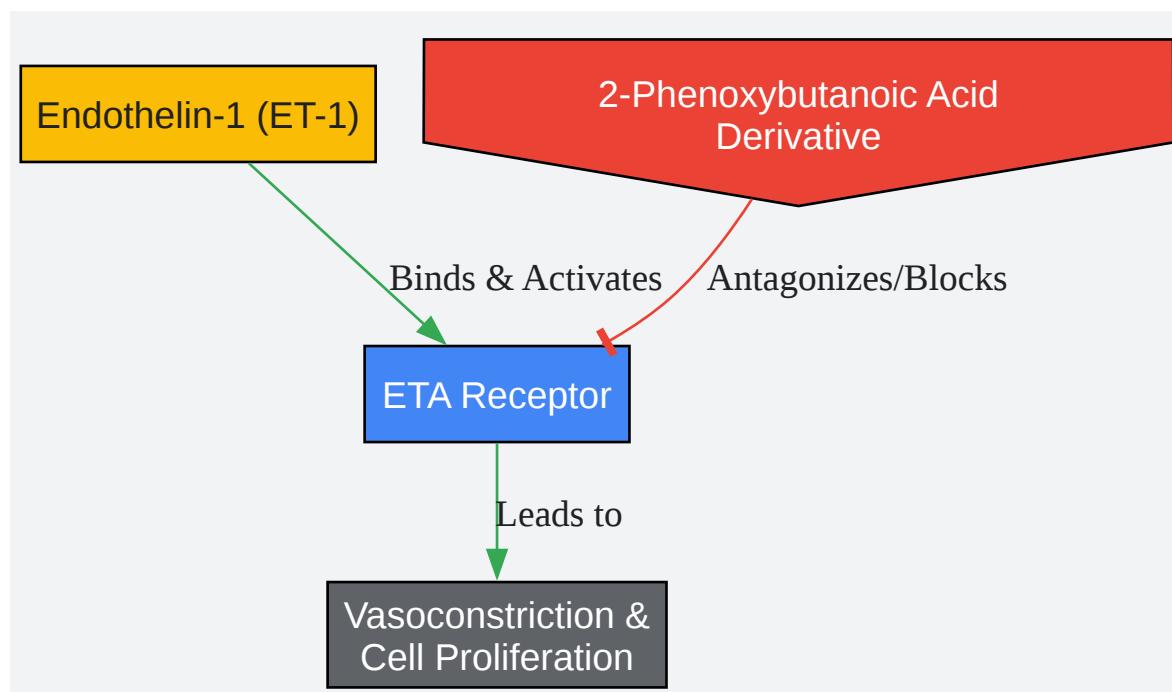
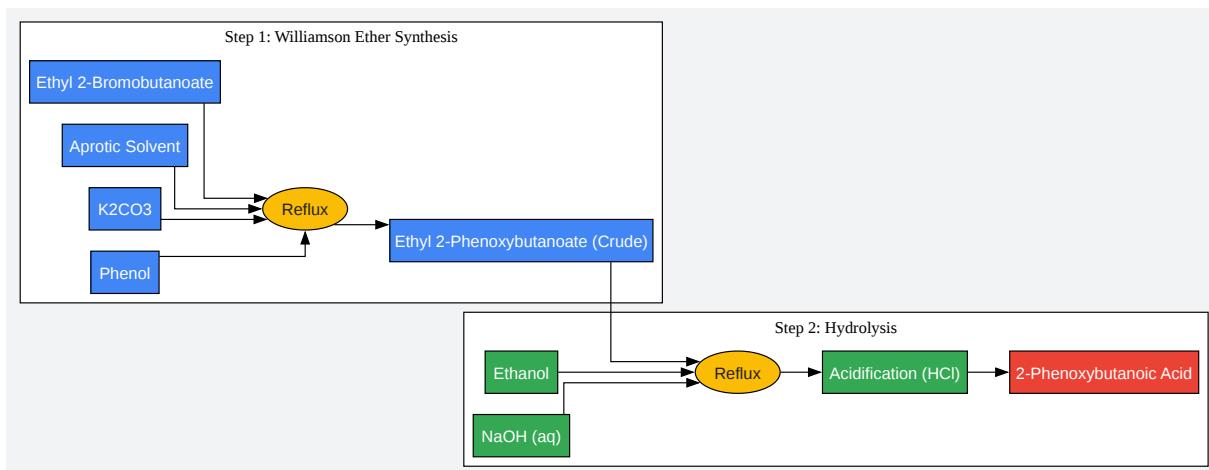
Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Phenoxybutanoic acid** is associated with the following hazards:

- H315: Causes skin irritation.^[1]
- H319: Causes serious eye irritation.^[1]
- H335: May cause respiratory irritation.^[1]

Standard precautionary statements (P261, P264, P280, etc.) should be followed when handling this compound.^[1]

Mandatory Visualizations



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